molecular formula C13H16ClN3O2 B1276396 2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride CAS No. 901886-37-1

2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride

Cat. No. B1276396
M. Wt: 281.74 g/mol
InChI Key: XWIAPVLICWOBPO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Synthesis and Antimicrobial Activities : Alonazy, Al-Hazimi, and Korraa (2009) explored the synthesis of pyridazinones, including derivatives similar to the compound , and assessed their antimicrobial activities. However, they found these compounds to be mostly inactive against microbes (Alonazy, Al-Hazimi, & Korraa, 2009).

  • Synthesis and Chemical Properties : A study by Koza et al. (2013) reported the synthesis of a novel class of compounds, including pyridazin-4(5H)-one derivatives, starting from certain ester functionalities and exploring their chemical properties (Koza et al., 2013).

  • Derivative Synthesis and Chemical Behavior : Soliman and El-Sakka (2011) discussed the synthesis of various 3(2H)-pyridazinone derivatives, examining their chemical behavior under different conditions (Soliman & El-Sakka, 2011).

  • Antibacterial Activities : Al-Kamali, Al-Hazmi, Alhousami, and Al-Masany (2014) synthesized compounds based on a 2-ethoxycarbonylthieno[2,3-c]pyridazine structure and evaluated their antibacterial activities (Al-Kamali et al., 2014).

  • Reactivity and Synthesis : Coelho et al. (2005) studied the reactivity of certain pyridazin-3(2H)-one compounds and their synthesis under specific conditions (Coelho et al., 2005).

  • Novel Synthesis Approaches : Dragovich et al. (2008) described a novel synthesis approach for 6-amino-5-hydroxy-pyridazin-3(2H)-ones, a related class of compounds, outlining their preparation and initial scope limitations (Dragovich et al., 2008).

  • Synthesis and Pharmacological Evaluation : Husain et al. (2017) conducted a study on the synthesis of novel pyridazine derivatives, including their analgesic and anti-inflammatory activities (Husain et al., 2017).

  • Potential Anti-inflammatory and Analgesic Agents : Sharma and Bansal (2016) synthesized new pyridazin-3(2H)-ones and evaluated their potential as anti-inflammatory and analgesic agents (Sharma & Bansal, 2016).

  • Synthesis and Anticancer Activities : Kamble et al. (2015) synthesized pyridazin-3(2H)-one derivatives and assessed their anticancer, antiangiogenic, and antioxidant properties (Kamble et al., 2015).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.


properties

IUPAC Name

2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c1-18-11-4-2-10(3-5-11)12-6-7-13(17)16(15-12)9-8-14;/h2-7H,8-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIAPVLICWOBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride

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